molecular formula C26H19N3O2S B11538268 4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11538268
M. Wt: 437.5 g/mol
InChI Key: DIXNQUQGZAAUAN-UHFFFAOYSA-N
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Description

4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of Schiff bases This compound is characterized by the presence of an anthracene moiety linked to a benzenesulfonamide group through a methylene bridge and an imine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide typically involves a condensation reaction between anthracene-9-carbaldehyde and 4-amino-N-(pyridin-2-yl)benzenesulfonamide. This reaction is usually carried out in an ethanolic medium with an acid catalyst to facilitate the formation of the imine bond . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine bond to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes, thereby disrupting metabolic pathways essential for the survival of microbial or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide shares structural similarities with other Schiff bases and sulfonamide derivatives, such as:
    • 4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-3-yl)benzenesulfonamide
    • 4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-4-yl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct electronic and steric properties. This configuration enhances its ability to form stable metal complexes and interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H19N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

4-(anthracen-9-ylmethylideneamino)-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C26H19N3O2S/c30-32(31,29-26-11-5-6-16-27-26)22-14-12-21(13-15-22)28-18-25-23-9-3-1-7-19(23)17-20-8-2-4-10-24(20)25/h1-18H,(H,27,29)

InChI Key

DIXNQUQGZAAUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5

Origin of Product

United States

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